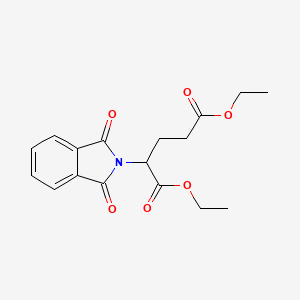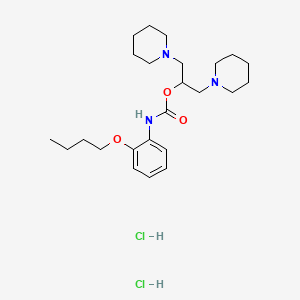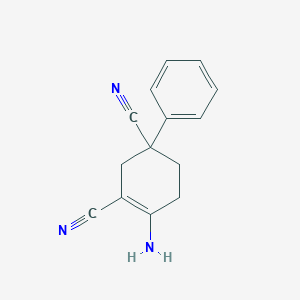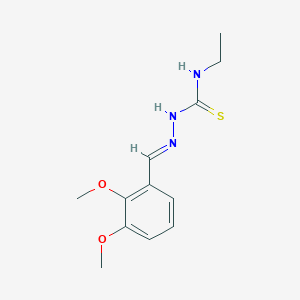
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxoisoindole moiety attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid.
Reduction: Formation of diethyl 2-(1,3-dihydroisoindol-2-yl)pentanedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. The dioxoisoindole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(1,3-dioxoisoindol-2-yl)butanedioate
- Diethyl 2-(1,3-dioxoisoindol-2-yl)hexanedioate
- Diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate
Uniqueness
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
14344-43-5 |
|---|---|
Molecular Formula |
C17H19NO6 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-14(19)10-9-13(17(22)24-4-2)18-15(20)11-7-5-6-8-12(11)16(18)21/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
VABJYLNCNZJJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)







![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

